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molecular formula C16H20BrF2NO4 B2583348 N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine CAS No. 1007207-93-3

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine

Cat. No. B2583348
M. Wt: 408.24
InChI Key: GSXWOVWEYBFNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

To a solution of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine (5.59 g, 13.7 mmol) obtained in Step A in Example 1-D-18, palladium acetate (308 mg, 1.37 mmol), S-Phos (1.12 g, 27.4 mmol) and cesium carbonate (8.93 g, 27.4 mmol) in toluene (100 ml), 1-methyl-piperazine (6.08 ml, 54.8 mmol) was added, followed by stirring at 100° C. for 16 hours. After cooling to room temperature, 100 ml of ethyl acetate was added, which was washed with water (100 ml) and saturated aqueous ammonium chloride solution (100 ml). The organic layer was dried over sodium sulfate, and subsequently the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 25/1), whereby a mixture of N-Boc-4-(4-methyl-piperazin-1-yl)-2,6-difluoro-phenylamine and 1-Boc-4-methylpiperazine was obtained. This was dissolved in ethyl acetate (60 ml), and 6M−HCl aqueous solution (30 ml) was added, followed by stirring at room temperature for 3 hours. To this, 5M-NaOH aqueous solution was added to adjust the pH to 8, followed by extraction with ethyl acetate (100 ml×2), and the organic layer was washed with brine. After the organic layer was dried over sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 20/1), to obtain the desired compound as a brown solid (2.16 g, 69%).
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]([C:16]1[C:21](F)=CC(Br)=CC=1F)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])(OC(C)(C)C)=O.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:60][N:61]1CCNC[CH2:62]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[C:9]([N:8]1[CH2:16][CH2:21][N:61]([CH3:62])[CH2:60][CH2:1]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
5.59 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(C(=O)OC(C)(C)C)C1=C(C=C(C=C1F)Br)F
Name
Quantity
1.12 g
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
cesium carbonate
Quantity
8.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
6.08 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
308 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
which was washed with water (100 ml) and saturated aqueous ammonium chloride solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subsequently the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (dichloromethane/methanol=50/1 to 25/1), whereby
ADDITION
Type
ADDITION
Details
a mixture of N-Boc-4-(4-methyl-piperazin-1-yl)-2,6-difluoro-phenylamine

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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